N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea
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Overview
Description
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a pentylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea typically involves the reaction of 2-chloroethylamine with 3-pentylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The pentylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the pentyl group, which may affect its chemical properties and biological activity.
N-(2-Chloroethyl)-N’-(4-pentylphenyl)urea: Similar structure but with the pentyl group in a different position, potentially altering its reactivity and effects.
Uniqueness
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea is unique due to the specific positioning of the chloroethyl and pentylphenyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
CAS No. |
803729-87-5 |
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Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(3-pentylphenyl)urea |
InChI |
InChI=1S/C14H21ClN2O/c1-2-3-4-6-12-7-5-8-13(11-12)17-14(18)16-10-9-15/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,16,17,18) |
InChI Key |
MKAUSEFPNHTTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Origin of Product |
United States |
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